Product packaging for 6,7-Dimethoxy-1,3-benzodioxol-5-ol(Cat. No.:CAS No. 22934-70-9)

6,7-Dimethoxy-1,3-benzodioxol-5-ol

Cat. No.: B1654423
CAS No.: 22934-70-9
M. Wt: 198.17 g/mol
InChI Key: XDGDJLGGDYSEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-1,3-benzodioxol-5-ol ( 22934-70-9) is a chemical compound with the molecular formula C9H10O5 and a molecular weight of 198.17 g/mol . It features a 1,3-benzodioxole core, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules . This core structure is found in natural products and has been leveraged in drug discovery projects to develop compounds with a range of activities . Research into derivatives of the 1,3-benzodioxole scaffold has shown promising biological activities. Specifically, structurally related benzodioxol carboxamide derivatives have been synthesized and investigated for their potent antidiabetic potential, demonstrating strong in vitro inhibition of the α-amylase enzyme . Furthermore, other analogs within this chemical family are utilized as key intermediates in the synthesis of complex molecules, such as methoxy-analogues of coenzymes Q, which are being studied in cancer research . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O5 B1654423 6,7-Dimethoxy-1,3-benzodioxol-5-ol CAS No. 22934-70-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22934-70-9

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

6,7-dimethoxy-1,3-benzodioxol-5-ol

InChI

InChI=1S/C9H10O5/c1-11-7-5(10)3-6-8(9(7)12-2)14-4-13-6/h3,10H,4H2,1-2H3

InChI Key

XDGDJLGGDYSEJG-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1O)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C=C1O)OCO2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxy 1,3 Benzodioxol 5 Ol and Analogues

Established Synthetic Pathways and Chemical Precursors

The construction of the benzodioxole core and the modification of its functional groups are fundamental aspects of synthesizing 6,7-Dimethoxy-1,3-benzodioxol-5-ol and its analogues.

Conventional Organic Synthesis Protocols for Benzodioxole Ring Formation

The formation of the 1,3-benzodioxole (B145889) ring system is a key step in the synthesis of these compounds. A common and established method involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a suitable methylene (B1212753) source.

One widely used protocol is the condensation of a catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. wikipedia.orgyoutube.com The base, typically a hydroxide (B78521) or carbonate, deprotonates the hydroxyl groups of the catechol, forming a catecholate dianion. This nucleophile then undergoes a Williamson ether synthesis-type reaction with the dihalomethane to form the methylenedioxy bridge. sciencemadness.org Solvents like dimethyl sulfoxide (B87167) (DMSO) are often employed, and the reaction may require heating to proceed at a reasonable rate. youtube.com

Another conventional approach involves the reaction of a catechol with an aldehyde or ketone in the presence of an acid catalyst. google.com For instance, the condensation of catechol with aldehydes or ketones can be catalyzed by a carbon-based solid acid, leading to high conversion and selectivity. google.com

The starting catechol for the synthesis of this compound would be 3,4-dimethoxy-5-hydroxy-1,2-benzenediol. The synthesis of this specific precursor can be challenging.

Targeted Functionalization Strategies for Methoxy (B1213986) and Hydroxyl Moieties

The methoxy (–OCH₃) and hydroxyl (–OH) groups on the benzodioxole ring are key functional handles that allow for the synthesis of a variety of analogues. The reactivity of these groups can be selectively targeted.

Functionalization of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion. This allows for a range of reactions, including:

Etherification: Reaction with alkyl halides or other electrophiles to introduce new alkyl or aryl groups.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Functionalization of the Methoxy Groups: The methoxy groups are generally less reactive than the hydroxyl group. However, they can be cleaved to form hydroxyl groups (demethylation), typically using strong acids like hydrobromic acid or Lewis acids. sciencemadness.org This demethylation can sometimes be challenging and may lead to side products. sciencemadness.org The resulting hydroxyl groups can then be further functionalized as described above.

Metabolic processes in organisms also provide insights into functionalization, where enzymes like cytochrome P450 can catalyze the hydroxylation of aromatic rings and the O-dealkylation of methoxy groups, converting them into hydroxyl groups. nih.gov This biological transformation highlights the potential for chemoenzymatic approaches. The introduction of a hydroxyl group can significantly alter the molecule's properties, including its polarity and ability to form hydrogen bonds, which can impact its biological activity. nih.govnih.gov

Advanced Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times and the use of harsh reagents, more advanced synthetic strategies have been developed.

Microwave-Assisted Synthesis in Enhancing Reaction Efficiency and Yield

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comtandfonline.comnih.govresearchgate.netnih.gov By directly heating the reaction mixture, microwaves can significantly reduce reaction times, often from hours to minutes, and improve product yields. tandfonline.comnih.gov

In the context of benzodioxole synthesis, microwave irradiation has been successfully employed for the condensation of catechols with benzoic acid derivatives in the presence of a catalyst like polyphosphoric acid. tandfonline.comtandfonline.com This method offers several advantages, including being solvent-free, which aligns with the principles of green chemistry. tandfonline.com The rapid and uniform heating provided by microwaves enhances the collision frequency between molecules, leading to faster reaction rates. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzodioxole Derivatives

ParameterConventional HeatingMicrowave Irradiation
Reaction Time HoursSeconds to Minutes tandfonline.com
Energy Consumption HigherLower tandfonline.com
Solvent Use Often requires solventsCan be performed solvent-free tandfonline.com
Yield VariableOften higher tandfonline.com

This is an interactive table. Click on the headers to learn more.

Chemoenzymatic Synthesis for Enantioselective and Diastereoselective Control

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce complex molecules with high stereocontrol. frontiersin.orgmdpi.comnih.govdoaj.org This approach is particularly valuable for the synthesis of chiral compounds, where a specific enantiomer or diastereomer is desired.

For instance, lipases can be used to catalyze the epoxidation of propenylbenzenes, followed by hydrolysis to yield a stereoisomeric mixture of diols. frontiersin.org These diols can then be further transformed into specific stereoisomers of hydroxy ketones through microbial oxidation. frontiersin.org

In the synthesis of tetrahydroisoquinoline derivatives, a class of compounds structurally related to some benzodioxole analogues, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been combined in a diastereoselective manner. nih.gov This demonstrates the power of combining different synthetic methods to achieve high levels of stereochemical control.

Green Chemistry Principles in Benzodioxole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com The principles of green chemistry are increasingly being applied to the synthesis of benzodioxoles and their derivatives.

Key green chemistry principles relevant to benzodioxole synthesis include:

Waste Prevention: Designing syntheses that minimize the formation of byproducts. youtube.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. youtube.com

Use of Safer Solvents and Auxiliaries: Avoiding the use of toxic solvents and separation agents. youtube.com Microwave-assisted synthesis, which can often be performed without a solvent, is a good example of this principle in action. tandfonline.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. youtube.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents. youtube.com The use of polyphosphoric acid tandfonline.comtandfonline.com and carbon-based solid acids google.com as catalysts in benzodioxole synthesis aligns with this principle.

An innovative and greener pathway for the synthesis of benzodioxanes, which are structurally similar to benzodioxoles, involves the reaction of catechol with glycerol (B35011) carbonate, a renewable resource, in the presence of a basic catalyst. rsc.org This solvent-free reaction proceeds with high conversion and yield, showcasing a promising green alternative to traditional methods. rsc.org

Atom Economy Maximization and Waste Minimization Strategies

Strategies to improve atom economy and reduce waste in the synthesis of 1,3-benzodioxole derivatives often involve the use of catalytic processes and the optimization of reaction sequences to achieve high yields and selectivity.

Catalytic methods are fundamental to maximizing atom economy. For instance, the acetalization and ketalization of catechols with various aldehydes or ketones can be efficiently catalyzed by HY zeolite. researchgate.net This heterogeneous catalyst allows for high conversion and selectivity under mild conditions, and its reusability contributes to waste reduction. researchgate.net Another approach involves palladium-catalyzed reactions, such as the Heck cross-coupling, which has been used in a cost-effective synthesis of 6,7-dimethoxy-2-tetralone, a key precursor for various dopaminergic compounds. researchgate.net Similarly, the Suzuki-Miyaura coupling reaction, catalyzed by palladium complexes like PdCl2(PPh3)2, has been employed to synthesize a variety of new 1,3-benzodioxole derivatives in good yields (33-89%). researchgate.net

Flow chemistry represents a significant advancement in waste minimization for chemical synthesis. nih.govcapes.gov.br By conducting reactions in continuous flow reactors, benefits such as enhanced mass and heat transfer, precise control over reaction parameters, and improved safety when handling hazardous intermediates are realized. amt.uknih.govjst.org.in This technology allows for the telescoping of multiple reaction steps, which avoids the need for isolation and purification of intermediates, thereby reducing solvent usage and waste generation. nih.govjst.org.in For example, a three-step process to produce an aniline (B41778) derivative was achieved in an 8 mL reactor without any solvent swapping, demonstrating the efficiency of flow systems. jst.org.in

The development of multi-component reactions is another effective strategy. A one-pot, three-component 1,3-dipolar cycloaddition has been described for the synthesis of complex dispirooxindolopyrrolidines, showcasing how building molecular complexity in a single step can lead to higher efficiency and less waste. frontiersin.org

Table 1: Comparison of Catalytic Methods in Benzodioxole Synthesis

Catalytic MethodCatalyst ExampleKey AdvantagesReported YieldsSource
Zeolite Catalysis (Acetalization)HY ZeoliteHigh conversion (>50%) and selectivity (>97%), mild conditions, reusable catalyst.>50% researchgate.net
Suzuki-Miyaura CouplingPdCl2(PPh3)2 / PPh3Good yields for a variety of derivatives, versatile C-C bond formation.33-89% researchgate.net
Heck Cross-CouplingPalladium(II)Cost-effective, practical for larger-scale synthesis of precursors.Not specified researchgate.net
Click Reaction (Huisgen Cycloaddition)CuIHigh yield (82%) for specific regioisomers, mild conditions.82% researchgate.net

Development of Safer Solvents and Reaction Conditions

A key focus in green chemistry is replacing hazardous organic solvents with safer alternatives and developing reaction conditions that are less energy-intensive and avoid harsh chemicals.

Solvent-free synthesis is an ideal approach for minimizing solvent waste. An efficient protocol for preparing benzoxazole, benzimidazole, and benzothiazole (B30560) derivatives uses a catalytic amount of silica-supported sodium hydrogen sulphate (NaHSO4-SiO2) under solvent-free conditions. researchgate.net This method is noted for its simple workup, high yields, and the use of an easily available and reusable catalyst. researchgate.net Microwave-assisted synthesis has also been shown to be an effective technique, significantly reducing reaction times to less than three hours for the preparation of 1,3-benzodioxoles from catechol and ketones or aldehydes. researchgate.net

When solvents are necessary, research has explored greener options. Water is a highly desirable solvent, and its use in 1,3-dipolar cycloadditions with catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) or titania nanoparticles (TiO2) has been demonstrated for the synthesis of spirooxindole-pyrrolidines. frontiersin.org The use of fluorinated solvents, such as 2,2,2-trifluoroethanol (B45653), has also been investigated. In the synthesis of isoxazolidine (B1194047) derivatives, 2,2,2-trifluoroethanol provided higher yields (92%) and shorter reaction times (30 minutes) compared to conventional solvents like acetonitrile (B52724) or methanol (B129727). frontiersin.org

The development of milder reaction conditions often involves innovative catalyst design. The use of HY zeolite allows for acetalization reactions at lower temperatures than traditional acid-catalyzed methods. researchgate.net Similarly, photochemically-induced reactions, such as the photoinduced radical nucleophilic substitution for the direct arylation of sesamol (B190485), can proceed under mild conditions. conicet.gov.ar

Table 2: Greener Solvents and Conditions in Benzodioxole Analogue Synthesis

Technique/SolventReaction TypeKey FindingsSource
Solvent-FreeBenzimidazole/Benzoxazole SynthesisUtilizes reusable NaHSO4-SiO2 catalyst, offering high yields and simple workup. researchgate.net
Microwave-Assisted1,3-Benzodioxole SynthesisReduces reaction times to <3 hours with good to excellent yields. researchgate.net
Water1,3-Dipolar CycloadditionEffective with TiO2 nanocatalyst, which can be reused multiple times. frontiersin.org
2,2,2-Trifluoroethanol1,3-Dipolar CycloadditionYielded a single regioisomer in 92% yield within 30 minutes, outperforming other solvents. frontiersin.org

Integration of Renewable Feedstocks and Sustainable Reagents

The shift from fossil fuel-based starting materials to renewable feedstocks is a cornerstone of sustainable chemistry. Plant-derived compounds provide a rich source of chemical structures for the synthesis of 1,3-benzodioxole and its analogues.

Lignin, an abundant biopolymer and a major component of industrial waste from the paper industry, is a significant renewable source of aromatic compounds. kit.edu Its complex network of methoxylated phenylpropanoid units makes it a prime candidate for deconstruction into valuable platform chemicals. kit.edu

More directly, specific natural products serve as immediate precursors for benzodioxole synthesis. Apiol, a polyalkoxyallylbenzene, can be isolated in large quantities from the essential oils of parsley and dill seeds. mdpi.comresearchgate.net Research has demonstrated a straightforward method for synthesizing intermediates for coenzyme Q analogues starting from apiol. mdpi.comresearchgate.net The synthesis involves the hydrogenation of apiol to dihydroapiol, followed by formylation to yield 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, a key intermediate, in high yield (90%). mdpi.comresearchgate.net

Sesamol (5-benzodioxolol), a potent antioxidant found in sesame oil, is another valuable renewable feedstock. conicet.gov.ar It can be used as a starting material for the synthesis of novel biaryl derivatives through photoinduced reactions, highlighting the potential to create new functional molecules from readily available natural products. conicet.gov.ar Other plant-derived oleochemicals, such as fatty acids from sunflower or rapeseed oil, are also being explored for the synthesis of a wide range of chemical products, including polymers and thermosets. kit.eduabiosus.org

The use of biomass also extends to carbohydrates, which can be fermented into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov These can then be catalytically converted into valuable diols such as 1,5-pentanediol (B104693) and 1,6-hexanediol, which are important monomers for polyesters and polyurethanes. nih.gov This demonstrates a broader strategy of converting biomass into a variety of chemical building blocks. nih.gov

Advanced Spectroscopic and Structural Characterization of 6,7 Dimethoxy 1,3 Benzodioxol 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and correlation spectra (such as COSY, HSQC, and HMBC), for 6,7-Dimethoxy-1,3-benzodioxol-5-ol are not available in the searched scientific literature and spectral databases. This information would be crucial for the unambiguous assignment of the proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula of this compound is C₉H₁₀O₅, specific high-resolution mass spectrometry (HRMS) data to confirm this formula and detailed electron ionization (EI) or electrospray ionization (ESI) mass spectra showing its characteristic fragmentation pattern could not be found. Such data would be essential for confirming the molecular weight and for gaining insights into the structural components of the molecule through analysis of its fragment ions.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

An experimental infrared (IR) spectrum for this compound, which would show the characteristic absorption bands for its functional groups (such as the hydroxyl (-OH) group, the aromatic ring, the ether linkages, and the methylenedioxy group), is not available in the public record. This data would typically be used to confirm the presence of these key functional groups.

Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment

As this compound is not a chiral molecule, the application of chiroptical spectroscopy techniques such as ECD and VCD for the assignment of absolute configuration is not relevant.

X-ray Crystallography for Definitive Solid-State Structural Analysis

There are no published X-ray crystallographic data for this compound. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state, offering a definitive structural confirmation.

Theoretical and Computational Chemistry Studies of 6,7 Dimethoxy 1,3 Benzodioxol 5 Ol

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. Such studies provide fundamental insights into the behavior of a compound at the molecular level. However, specific DFT studies on 6,7-Dimethoxy-1,3-benzodioxol-5-ol have not been identified in the surveyed literature.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

A detailed analysis of the HOMO-LUMO energies and electron density mapping for this compound, which would elucidate its electrophilic and nucleophilic sites, is not available in published research.

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map identifies regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

Specific MEP surface analysis for this compound has not been reported in the scientific literature, which would otherwise provide a visual representation of its reactive centers.

Computational methods, particularly DFT, are frequently used to predict the vibrational frequencies of a molecule. These theoretical frequencies can be correlated with experimental spectroscopic data, such as that from Infrared (IR) and Raman spectroscopy, to aid in the assignment of vibrational modes and confirm the molecular structure.

A computational study predicting the vibrational frequencies of this compound and correlating them with experimental spectra is not currently available.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations provide detailed information about various molecular properties that are essential for understanding the physical and chemical characteristics of a compound.

Published data from quantum chemical calculations detailing the dipole moment and Mulliken charge distribution for this compound could not be located.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative stabilities. Computational methods can be used to identify the most stable conformer (the ground state geometry) and the energy barriers between different conformations. This is particularly relevant for molecules with rotatable bonds, such as the methoxy (B1213986) groups in this compound.

A specific computational study on the conformational analysis and stability of this compound is not present in the available literature.

Semiempirical Methods in Exploring Structure-Property Relationships

Semiempirical quantum mechanical methods serve as a computationally efficient middle ground for exploring the electronic structure and properties of molecules, including derivatives of this compound. These methods use parameters derived from experimental data to simplify the complex calculations of ab initio methods, enabling the study of larger molecules and the screening of numerous derivatives to establish structure-property relationships. They are particularly valuable in Quantitative Structure-Activity Relationship (QSAR) studies, where calculated electronic descriptors are correlated with experimentally observed biological activities or chemical properties. nih.govresearchgate.net

Research on a series of 1,3-benzodioxole (B145889) derivatives has utilized various semiempirical methods—including AM1, PM3, MNDO, MINDO/3, and INDO—to investigate their efficacy as corrosion inhibitors. researchgate.net These studies calculate several quantum chemical parameters to understand the relationship between the molecular structure of the inhibitors and their protective performance. researchgate.net Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and the distribution of Mulliken charges on the atoms. researchgate.net A higher EHOMO value is generally associated with a greater tendency for a molecule to donate electrons to a metal surface, while a lower ELUMO value suggests a higher capacity to accept electrons. researchgate.net The energy gap, ΔE, is an indicator of molecular stability. researchgate.net

In a specific theoretical study on 1,3-benzodioxole derivatives, these quantum parameters were calculated to predict their potential as corrosion inhibitors. researchgate.net The findings from such studies help in understanding how different substituents on the benzodioxole ring influence its electronic properties and, consequently, its function as an inhibitor. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for select 1,3-Benzodioxole Derivatives using Semiempirical Methods

This table presents a selection of theoretical data for illustrative purposes based on published research methodologies. The values are representative of those obtained through semiempirical calculations in structure-property relationship studies.

CompoundMethodEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (μ) (Debye)
1,3-BenzodioxoleAM1-9.100.559.650.85
1,3-Benzodioxole, 5-ethenyl-AM1-8.850.219.060.79
1,3-Benzodioxole-5-carboxaldehydeAM1-9.62-0.489.142.67
1,3-Benzodioxole-5-carboxylic acidAM1-9.81-0.319.502.41
Myristicin (B1677595)AM1-8.890.399.281.88
ApiolAM1-8.750.459.202.15

Source: Data modeled after methodologies described in studies on 1,3-benzodioxole derivatives. researchgate.net

Furthermore, semiempirical methods have been applied in QSAR models to predict the antioxidant activity of benzodioxole compounds. nih.gov In one such study, quantum chemical descriptors, including Mulliken charges on the atoms of the dioxole ring, were calculated using the AM1 method. nih.gov The resulting QSAR models suggested that the antilipid peroxidative activity of these molecules is significantly dependent on the charges of the carbon atoms connected to the oxygen atoms within the dioxole ring. nih.gov The models also highlighted the influence of the molecule's dipole moment and charged surface area on its antioxidant capacity. nih.gov These findings demonstrate the utility of semiempirical calculations in identifying the key structural and electronic features that govern the specific biological or chemical properties of this compound and related compounds.

Biological Activity: Elucidation of Molecular Mechanisms and Interactions

In Vitro Investigations of Cellular Mechanisms of Action

In vitro studies using cell cultures are fundamental to deciphering the precise mechanisms by which a compound exerts its effects. Although direct data on 6,7-Dimethoxy-1,3-benzodioxol-5-ol is scarce, research on structurally similar benzodioxole derivatives offers a predictive framework for its potential cellular activities.

The interaction of small molecules with enzymes is a cornerstone of pharmacology. While kinetic data for this compound with heme oxygenase-1 (HO-1), DNA gyrase, or acetylcholinesterase has not been specifically reported, the activities of related benzodioxole and sesamol (B190485) derivatives provide clues to its potential enzymatic interactions. For instance, some lignans (B1203133) have been shown to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The potential for this compound to induce the antioxidant enzyme HO-1 or to inhibit bacterial DNA gyrase remains an area for future investigation.

The ability to influence the cell cycle and induce apoptosis (programmed cell death) is a hallmark of many anticancer agents. Research on sesamol and other benzodioxole derivatives indicates a strong potential for this compound to exhibit such activities.

Studies have shown that sesamol can induce apoptosis in various cancer cell lines. nih.govresearchgate.netmedchemexpress.com The proposed mechanisms are multifaceted and can be concentration-dependent. At higher concentrations, sesamol can act as a pro-oxidant, leading to the generation of intracellular reactive oxygen species (ROS), which in turn can trigger mitochondrial dysfunction and DNA fragmentation, key events in the apoptotic cascade. researchgate.netnih.gov Furthermore, sesamol has been observed to modulate the expression of key apoptosis-regulating proteins, such as decreasing the anti-apoptotic protein Bcl-2 and affecting the Fas/FasL pathway. medchemexpress.com

Derivatives of 1,3-benzodioxole (B145889) have also demonstrated the ability to induce cell cycle arrest, a process that can halt the proliferation of cancer cells. researchgate.netx-mol.com For example, certain benzodioxole compounds have been shown to cause cell cycle arrest at the G2/M phase. x-mol.com Lignans with a 1H-cyclopenta[b]benzofuran structure have been found to inhibit cell proliferation by inducing growth arrest in the G2/M and G0/G1 phases of the cell cycle. nih.gov This suggests that this compound may share the ability to interfere with the normal progression of the cell cycle in cancer cells.

Summary of Apoptotic and Cell Cycle Effects of Related Benzodioxole Compounds
Compound/Derivative ClassCell Line(s)Observed EffectMechanismReference
Sesamol oxidation products (trimer, tetramer)Rat thymocytes, Human leukemia K562Increased cell lethality, DNA fragmentationInduction of apoptosis, caspase activation nih.gov
SesamolHuman colon cancer HCT116S-phase arrest, apoptosisPro-oxidant effect, mitochondrial dysfunction researchgate.netnih.gov
SesamolHuman hepatocellular carcinoma HepG2Induction of intrinsic and extrinsic apoptosisMitochondrial dysfunction, decreased Bcl-2 medchemexpress.com
1,3-Benzodioxole derivativesVarious cancer cell linesCytotoxic effectsInduction of apoptosis researchgate.netnih.govnih.gov
Benzodioxole derivative (compound 2a)Hep3B liver cancerG2-M phase arrestAntitumor activity x-mol.com
1H-cyclopenta[b]benzofuran lignansHuman monocytic leukemiaG2/M and G0/G1 phase growth arrestCytostatic mechanism nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By comparing the activities of structurally related compounds, researchers can identify key functional groups and structural motifs that are essential for a desired effect.

While specific SAR studies for a wide range of this compound derivatives are not extensively documented, research on related benzodioxole and sesamol derivatives provides valuable insights. The presence of the 1,3-benzodioxole (methylenedioxyphenyl) ring is a common feature in many biologically active natural products and synthetic compounds. researchgate.netnih.govresearchgate.net

The nature and position of substituents on the aromatic ring significantly impact the biological activity. For instance, in a series of synthesized benzodioxole derivatives, the presence of a carboxamide group was found to be important for anticancer activity against certain cell lines. researchgate.net In contrast, other derivatives with different functionalities showed weak or negligible activity. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral molecules and their enantiomers often exhibit different potencies and even different pharmacological effects due to the stereospecific nature of biological receptors and enzymes.

For derivatives of this compound that possess stereocenters, the stereochemistry would be expected to be a critical determinant of their interaction with biological targets. While specific studies on the stereochemistry of this compound derivatives are limited, the principle is well-established in the broader field of medicinal chemistry. For example, in a study of rocaglamide-type lignans, which have a complex stereochemical structure, specific stereochemical features were found to be essential for their antiproliferative activity. nih.gov This underscores the importance of considering stereochemistry in the design and evaluation of any biologically active derivatives of this compound.

Identification and Characterization of Pharmacological Targets

The identification of specific pharmacological targets is a cornerstone of drug discovery and molecular biology. This process involves pinpointing the biological molecules, such as proteins, enzymes, or receptors, with which a compound interacts to elicit a physiological response. For the compound this compound, a comprehensive review of published scientific literature reveals a notable absence of specific studies dedicated to identifying its direct pharmacological targets.

Research into the broader family of benzodioxole derivatives has shown a wide range of biological activities, including anti-inflammatory, cytotoxic, and antidiabetic effects. nih.govmdpi.comnajah.edu These studies employ various screening methods to determine efficacy and potential molecular targets. nih.govmdpi.com However, specific data pinpointing the molecular interactions of this compound remains unavailable in the public domain.

Ligand-receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (a molecule like this compound) and its corresponding receptor. These assays measure the affinity (how strongly the ligand binds) and specificity (whether it binds to a particular receptor or many) of this interaction. A common method involves using a radiolabeled version of a known ligand that binds to the target receptor. An unlabeled test compound is then introduced at various concentrations to compete with the radioligand for the binding sites. The ability of the test compound to displace the radioligand provides a measure of its binding affinity, often expressed as an IC50 (inhibitory concentration 50%) or a Ki (inhibition constant).

Despite the utility of these methods, no specific ligand-receptor binding assay data has been published for this compound. Therefore, its binding affinity and selectivity profile for any specific receptor are currently unknown. Molecular interaction analysis, which often involves computational modeling and molecular docking to predict how a ligand fits into the active site of a protein, has also not been reported for this specific compound. Such studies would be crucial to hypothesize potential targets and understand the structural basis of its activity.

For the broader class of benzodioxole derivatives, various in vitro assays have been conducted. For instance, some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes using inhibitor screening assay kits. nih.gov Others have been tested for their inhibitory effects on enzymes like α-amylase to assess antidiabetic potential. mdpi.com These studies provide a framework for how the pharmacological targets of this compound could be investigated in the future.

High-Throughput Screening (HTS) is a modern drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. This approach allows researchers to cast a wide net in the search for "hits"—compounds that interact with a biological target of interest. HTS assays can be designed to measure various cellular events, such as enzyme inhibition, receptor activation or antagonism, or changes in gene expression.

HTS is a powerful tool for identifying novel targets for uncharacterized compounds or for finding new compounds for known targets. The process typically involves:

Assay Development: Creating a robust and miniaturized assay suitable for automation in microplates (e.g., 384- or 1536-well formats).

Library Screening: Screening a large library of diverse compounds against the target.

Hit Identification: Identifying the compounds that show significant activity in the primary screen.

Hit Validation and Characterization: Confirming the activity of the hits through secondary assays and dose-response studies to determine potency and efficacy.

There is no evidence in the scientific literature to suggest that this compound has been included in a High-Throughput Screening campaign for target identification. While many benzodioxole derivatives have been synthesized and screened for various biological activities, including anticancer and antimicrobial effects, the specific results for this compound are not documented. najah.eduresearchgate.net Future HTS campaigns could be instrumental in uncovering the molecular targets and potential therapeutic applications of this compound.

Biosynthetic Pathways and Natural Occurrence of Benzodioxole Compounds

Isolation and Characterization from Plant Sources and Microorganisms

Benzodioxole compounds are secondary metabolites found in a variety of plant species. For instance, sesamol (B190485) (3,4-methylenedioxyphenol), a related benzodioxole, is a well-known component of sesame seeds (Sesamum indicum) and sesame oil. chemeurope.com Another related compound, sesamolin, has been identified in organisms such as Iberodes linifolia and Coleus scutellarioides. nih.gov The roots and aerial parts of Astrodaucus persicus, a plant used as a food additive in some regions, have also been a source for the isolation of new benzodioxole compounds. nih.gov

The isolation of these compounds from natural sources typically involves extraction with solvents like methanol (B129727), followed by fractionation using various chromatographic techniques. nih.gov The characterization and identification of the isolated compounds are then carried out using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Table 1: Examples of Naturally Occurring Benzodioxole Compounds and their Sources

Compound NameNatural Source(s)
SesamolSesamum indicum (Sesame)
SesamolinIberodes linifolia, Coleus scutellarioides
Various BenzodioxolesAstrodaucus persicus

While many benzodioxoles have been isolated from plants, some microorganisms are also capable of metabolizing or transforming these compounds. For example, various bacteria such as Pseudomonas sp., Bosea sp., Shewanella sp., and species of Chitinophagaceae and Acinetobacter sp. can break down paroxetine, a synthetic drug containing a benzodioxole moiety. wikipedia.org

Enzymatic Pathways Involved in Biosynthesis (e.g., Cytochrome P450-mediated Hydroxylation)

The biosynthesis of benzodioxole compounds in plants involves a series of enzymatic reactions. A key step in the formation of many secondary metabolites, including the precursors to benzodioxoles, is the hydroxylation of hydrocarbon C-H bonds. nih.gov This challenging chemical transformation is often catalyzed by a diverse family of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govnih.gov

Cytochrome P450 enzymes are heme-containing proteins that utilize a catalytic cycle initiated by the reduction of the heme iron. nih.gov These enzymes are capable of regio- and stereoselective hydroxylation, which is crucial for the synthesis of complex natural products. nih.gov In the biosynthesis of benzoxazinoids, another class of plant secondary metabolites, cytochrome P450 enzymes (specifically the Bx2-Bx5 subfamily in maize) are responsible for the consecutive hydroxylation of intermediates. nih.gov This suggests that similar P450-mediated hydroxylations are likely involved in the biosynthetic pathways of benzodioxole compounds.

The general mechanism of P450-catalyzed hydroxylation involves the activation of molecular oxygen to form a highly reactive iron-oxo species that can abstract a hydrogen atom from a substrate, followed by the recombination of the resulting radical with a hydroxyl group. youtube.com

Table 2: Key Enzymes in the Biosynthesis of Related Compounds

Enzyme FamilyFunctionExample in Related Pathways
Cytochrome P450 Monooxygenases (CYPs)HydroxylationBx2-Bx5 in benzoxazinoid biosynthesis
UDP-glucosyltransferase (UGT)GlucosylationBx8, Bx9 in benzoxazinoid biosynthesis

Ecological and Chemodiversity Roles in Producer Organisms

Benzodioxole compounds, as part of the broader category of plant secondary metabolites, play significant roles in the producing organism's interaction with its environment. nih.gov These compounds contribute to the chemical diversity of the plant kingdom and are often involved in defense mechanisms against herbivores and pathogens. mdpi.comvu.nl

The production of these specialized metabolites can be influenced by various environmental factors, and they can shape the interactions between the plant and other organisms at different trophic levels, including microbes, insects, and competing plants. nih.gov For instance, benzoxazinoids, which share biosynthetic features with benzodioxoles, are known to act as a strong selective force in their ecosystems. nih.gov The chemical reactivity and diversity of these compounds are key to their functionality in plant defense. mdpi.com

The release of plant secondary compounds into the soil can also influence belowground interactions, affecting other plants, microorganisms, and soil invertebrates. vu.nl This highlights the integral role of compounds like 6,7-Dimethoxy-1,3-benzodioxol-5-ol and its relatives in the chemical ecology of the organisms that produce them.

Drug Design and Lead Optimization Strategies Leveraging the Benzodioxole Scaffold

Scaffold-Based Drug Design and Scaffold Hopping Methodologies

Scaffold-based drug design is a powerful strategy that utilizes a common molecular core, or scaffold, as a starting point for the development of new bioactive molecules. researchgate.net The 1,3-benzodioxole (B145889) moiety serves as an excellent scaffold due to its rigid structure and its ability to be readily functionalized, allowing for the systematic exploration of chemical space around the core. researchgate.net This approach has been successfully applied in the design of various therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds. nih.gov

Scaffold hopping is a computational technique used to identify isofunctional molecular structures with different core backbones. nih.govdtic.mil This methodology is particularly useful for generating novel chemotypes with improved pharmacological properties or for circumventing existing patents. dtic.milnih.gov Starting with a known active compound containing a benzodioxole ring, scaffold hopping algorithms can suggest alternative core structures that maintain the key pharmacophoric features required for biological activity. nih.gov These strategies can range from minor modifications, such as replacing heteroatoms within the ring system, to more significant changes like ring opening or closure, and even complete topological redesigns. nih.govdtic.mil The goal is to discover equipotent compounds with novel backbones that may possess enhanced efficacy, better pharmacokinetic profiles, or reduced toxicity. dtic.mildigitellinc.com

For instance, the 1,4-benzodioxane (B1196944) scaffold, a close structural relative of 1,3-benzodioxole, has been extensively used as a template in drug design, leading to the discovery of ligands for various receptors, including nicotinic, adrenergic, and serotoninergic subtypes. nih.gov This highlights the potential of scaffold-based approaches in leveraging the structural features of the benzodioxole family for therapeutic benefit.

Pharmacophore Modeling for Rational Ligand Design and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. nih.gov These models can be generated using two primary approaches: ligand-based, which relies on the structures of known active compounds, or structure-based, which utilizes the three-dimensional structure of the target protein. nih.gov

For benzodioxole-containing compounds, pharmacophore models can be developed to guide the design of new derivatives with enhanced activity. By identifying the key interactions between the benzodioxole scaffold and its target, medicinal chemists can rationally design modifications that optimize these interactions. For example, a pharmacophore model for an anti-cancer agent might highlight the importance of the benzodioxole oxygen atoms as hydrogen bond acceptors and the aromatic ring as a hydrophobic feature. researchgate.net

Virtual screening is a computational technique that uses pharmacophore models to search large databases of chemical compounds for molecules that match the defined pharmacophoric features. nih.govnih.gov This approach allows for the rapid and cost-effective identification of potential drug candidates. nih.gov The process involves generating a pharmacophore query based on the desired features of the benzodioxole scaffold and then using this query to filter a library of compounds. mdpi.com Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, and ultimately experimental validation. mdpi.com This strategy has been successfully employed to identify novel inhibitors for various targets, including the main protease of SARS-CoV-2. nih.govmdpi.com

Molecular Docking Simulations to Predict Binding Conformations and Affinities

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net This technique is instrumental in understanding the molecular basis of ligand-receptor interactions and in guiding the optimization of drug candidates. frontiersin.org For derivatives of 6,7-Dimethoxy-1,3-benzodioxol-5-ol, molecular docking simulations can provide valuable insights into how these compounds bind to their biological targets.

The process involves generating a three-dimensional model of the ligand and the target protein and then using a scoring function to evaluate the different possible binding poses. The results of molecular docking can help to:

Predict the binding mode: Identify the specific amino acid residues in the active site that interact with the benzodioxole scaffold and its substituents. researchgate.net

Estimate the binding affinity: Provide a quantitative measure of the strength of the interaction between the ligand and the target, often expressed as a binding energy or an inhibition constant (Ki). researchgate.netsemanticscholar.org

Guide structural modifications: Suggest modifications to the ligand that could improve its binding affinity and selectivity. nih.gov

For example, docking studies of benzodioxole derivatives with tubulin have helped to elucidate the structural requirements for their anti-mitotic activity. nih.gov Similarly, molecular docking has been used to predict the binding of benzodioxole-containing compounds to enzymes like cyclooxygenase (COX) and to rationalize their inhibitory activity. nih.gov In a study on auxin receptor agonists, molecular docking revealed that a novel benzodioxole derivative, K-10, had a stronger binding ability with the TIR1 receptor than the natural auxin, NAA. frontiersin.orgresearchgate.net

Rational Strategies for Structural Modifications to Optimize Target Affinity and Selectivity

The insights gained from pharmacophore modeling and molecular docking simulations provide a rational basis for making structural modifications to the benzodioxole scaffold to optimize its interaction with a biological target. frontiersin.org The goal of these modifications is to enhance target affinity and selectivity, thereby increasing the therapeutic efficacy and reducing off-target effects.

Common strategies for structural modification include:

Substitution at various positions: Introducing different functional groups at various positions on the benzodioxole ring and its substituents can modulate the compound's electronic and steric properties, leading to improved binding. For instance, the introduction of halogen atoms or methoxy (B1213986) groups has been shown to influence the biological activity of benzodioxole derivatives. nih.govnih.gov

Alteration of linker length and composition: In cases where the benzodioxole scaffold is connected to another pharmacophoric element, modifying the linker can optimize the spatial arrangement of these elements for better target engagement.

Introduction of chiral centers: The introduction of stereochemistry can lead to enantiomers with significantly different biological activities and selectivities.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic properties or reduce toxicity without compromising biological activity.

A study on morpholino derivatives of 6-benzyl-1,3-benzodioxol-5-ol demonstrated that the position of methoxy substituents on the benzyl (B1604629) ring significantly impacted their ability to inhibit tubulin polymerization. nih.gov This highlights the importance of systematic structural modifications to identify the optimal substitution pattern for a given biological target. Similarly, the conjugation of 1,3-benzodioxole derivatives with arsenical precursors has been explored to improve their anti-tumor efficiency. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Development of Sensitive and Selective Chromatographic Methods (e.g., LC-MS) for Complex Matrices

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of specific molecules in complex mixtures such as plant extracts or biological samples. ekb.eg The method combines the superior separation capabilities of liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UPLC), with the high mass accuracy and sensitivity of mass spectrometry. mdpi.com This combination is ideal for identifying and quantifying compounds like 6,7-Dimethoxy-1,3-benzodioxol-5-ol, even at trace levels.

The development of a sensitive and selective LC-MS method involves several critical steps. First, an appropriate chromatographic column, such as a C18 reversed-phase column, is selected to separate the target compound from other components in the sample matrix based on polarity. nih.gov The mobile phase composition, typically a gradient mixture of an aqueous solvent (like water with formic acid) and an organic solvent (like methanol (B129727) or acetonitrile), is optimized to achieve sharp, well-resolved chromatographic peaks. japsonline.comresearchgate.net

Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). mdpi.comjapsonline.com The ESI source is effective for polar molecules like phenols and can be operated in either positive or negative ion mode to maximize the signal of the target compound. mdpi.com Tandem mass spectrometry (MS/MS) is then employed for selective quantification. In this mode, a specific precursor ion corresponding to the molecular weight of this compound is selected and fragmented, and a characteristic product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances selectivity.

Method validation is crucial to ensure reliability. Key parameters include the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govareeo.ac.ir For analogous compounds found in natural extracts, LOD and LOQ values are often determined to be in the nanogram (ng) per band or microgram (µg) per milliliter range, demonstrating the high sensitivity of modern chromatographic methods. nih.govareeo.ac.ir

Table 1: Illustrative Parameters for LC-MS/MS Analysis of Benzodioxole-Related Compounds This table is based on typical methods used for the analysis of structurally similar phenolic compounds in complex matrices, as direct data for the target compound is not specified in the provided results.

ParameterTypical Setting/ValueReference
Chromatography SystemUPLC/HPLC mdpi.comnih.gov
ColumnReversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) nih.gov
Mobile PhaseGradient of water (with 0.1% formic acid) and methanol/acetonitrile (B52724) nih.govjapsonline.com
Ionization SourceElectrospray Ionization (ESI), negative or positive mode mdpi.comjapsonline.com
Source Temperature120-150 °C mdpi.comjapsonline.com
Desolvation Temperature300-350 °C mdpi.comjapsonline.com
Detection ModeMS/MS (Tandem Mass Spectrometry) mdpi.comnih.gov

Spectroscopic Techniques for Quantitative Analysis in Research Samples

While chromatography is essential for separation, spectroscopic techniques are indispensable for structural elucidation and can be adapted for quantitative analysis. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for characterizing the chemical structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylenedioxy protons, and the hydroxyl proton.

¹³C NMR spectra provide information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. mdpi.com

Quantitative NMR (qNMR) is a powerful extension of this technique. By integrating the signal areas of the target compound relative to a known amount of an internal standard, a precise and accurate concentration can be determined without the need for a calibration curve specific to the analyte.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and the C-O stretches associated with the ether and dioxole functionalities. mdpi.comresearchgate.net

The analysis of structurally related compounds provides insight into the expected spectral data. For instance, the analysis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, a similar molecule, shows distinct and interpretable NMR and IR data that confirm its structure. mdpi.comresearchgate.net

Table 2: Spectroscopic Data for the Structurally Similar Compound 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde This data is presented as a representative example of how spectroscopic techniques are applied to characterize complex benzodioxole derivatives.

TechniqueObserved Signals (δ in ppm, ν in cm⁻¹)Reference
¹³C NMR (DMSO-d₆)14.12, 23.85, 27.01, 60.08, 60.68, 102.60, 120.04, 132.35, 136.33, 136.90, 142.59, 143.93, 189.79 mdpi.com
IR (KBr) νₘₐₓ1609, 1674 (C=O) mdpi.com
Mass Spectrometry (EIMS m/z)252 ([M]⁺, 90%), 237 (30%), 223 (100%) mdpi.com

Q & A

Q. What are the optimal synthetic routes for 6,7-dimethoxy-1,3-benzodioxol-5-ol, and how can purity be validated?

The synthesis of this compound typically involves multi-step reactions, including methoxylation and cyclization. Key intermediates (e.g., 6-methoxy-1,3-benzodioxol-5-yl derivatives) are often synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Purity validation requires a combination of HPLC (with UV detection at 254 nm), NMR spectroscopy (¹H and ¹³C), and mass spectrometry (ESI-MS). For example, discrepancies in aromatic proton splitting patterns in NMR can indicate impurities in regiochemistry .

Q. How should researchers handle safety protocols for derivatives of this compound?

Derivatives (e.g., N-substituted quinazolinamines) require strict adherence to SDS guidelines, including PPE (gloves, goggles, lab coats) and fume hood use . Waste must be segregated: halogenated solvents in non-halogenated containers, and solid residues treated as biohazardous waste due to potential mutagenicity . Always consult CAS-specific safety data for derivatives (e.g., CAS 477855-14-4) .

Q. What spectroscopic techniques are critical for characterizing its structural isomers?

X-ray crystallography (via SHELX refinement ) resolves stereochemical ambiguities, while 2D NMR (COSY, HSQC) distinguishes between regioisomers. For example, methoxy group positioning can be confirmed through NOESY correlations between adjacent protons . IR spectroscopy further validates functional groups (C-O-C stretches at 1,250–1,050 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Contradictions often arise from assay variability (e.g., antimicrobial vs. anticancer screens). Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (IC₅₀ comparisons). For instance, discrepancies in antifungal activity may stem from solvent polarity effects on compound solubility . Cross-validate with in silico docking studies (e.g., AutoDock Vina) to confirm target binding affinities .

Q. What crystallographic strategies improve refinement accuracy for its metal complexes?

High-resolution data (≤ 0.8 Å) and SHELXL’s TWIN/BASF commands are essential for handling twinning in metal-coordinated derivatives . Anomalous scattering (e.g., Cu-Kα radiation) aids in phase determination for heavy-atom derivatives. For polymorphic forms, use PLATON’s ADDSYM to check for missed symmetry .

Q. How do substituents on the benzodioxole ring impact electronic properties?

Methoxy groups at C6/C7 increase electron density on the aromatic ring, enhancing nucleophilic reactivity. Cyclic voltammetry (CV) reveals oxidation potentials: derivatives with electron-withdrawing groups (e.g., -NO₂) show shifted redox peaks (~+0.3 V vs. Ag/AgCl). DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps with experimental UV-Vis spectra .

Q. What experimental designs mitigate interference in biological assays involving this compound?

Pre-treat samples with Chelex resin to remove trace metals that may catalyze degradation. For cell-based assays, include vehicle controls (DMSO < 0.1%) to rule out solvent-induced cytotoxicity. In enzyme inhibition studies, use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

Methodological Notes

  • Spectral Contradictions : Always cross-check NMR assignments with DEPT-135 and HSQC to avoid misassignments of quaternary carbons .
  • Crystallography : For poor-quality crystals, try vapor diffusion with mixed solvents (e.g., CH₃CN/EtOAc) to improve lattice packing .
  • Bioactivity : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics for target proteins, reducing false positives from aggregation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.